DPP8 Substrate Affinity: H-Ala-Pro-pNA Exhibits 4-Fold Lower Km Than H-Gly-Pro-pNA
For human dipeptidyl peptidase 8 (DPP8), H-Ala-Pro-pNA displays a Michaelis constant (Km) of 120 µM, representing the highest affinity among all tested X-Pro-pNA substrates. The closest structural analog H-Gly-Pro-pNA shows a Km of 480 µM, a 4-fold weaker binding affinity. The comparator H-Arg-Pro-pNA exhibits an intermediate Km of 310 µM, while H-Ala-Ala-pNA (lacking the critical P1 proline) yields a markedly elevated Km of 1420 µM [1]. This demonstrates that the alanine residue at the P2 position provides a specific affinity advantage over glycine for DPP8 that is not predictable from DPP-IV substrate profiles alone.
| Evidence Dimension | Km (Michaelis constant) for human DPP8 |
|---|---|
| Target Compound Data | Km = 120 µM (H-Ala-Pro-pNA) |
| Comparator Or Baseline | H-Gly-Pro-pNA: Km = 480 µM; H-Arg-Pro-pNA: Km = 310 µM; H-Ala-Ala-pNA: Km = 1420 µM; H-Asp-Pro-pNA: Km = 2050 µM |
| Quantified Difference | 4.0-fold lower Km vs. H-Gly-Pro-pNA (120 vs. 480 µM); 2.6-fold lower vs. H-Arg-Pro-pNA; 11.8-fold lower vs. H-Ala-Ala-pNA |
| Conditions | Human DPP8 recombinantly expressed; chromogenic assay measuring pNA release; pH optimum 7.4–8.5 |
Why This Matters
For DPP8-focused inhibitor screening or enzyme characterization, H-Ala-Pro-pNA provides the highest-affinity chromogenic readout, reducing substrate consumption and improving signal-to-noise at limiting enzyme concentrations compared to H-Gly-Pro-pNA.
- [1] Human Gene DPP8 (ENST00000341861.9) – Biophysical Properties: KM=120 µM for H-Ala-Pro-pNa; KM=480 µM for H-Gly-Pro-pNa; KM=310 µM for H-Arg-Pro-pNa; KM=1420 µM for H-Ala-Ala-pNa; KM=2050 µM for H-Asp-Pro-pNa. Data curated from primary literature. View Source
